N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-methylthiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c1-10-6-14(22-9-10)15(21)18-12-4-5-13-11(7-12)8-17-16(19-13)20(2)3/h6,8-9,12H,4-5,7H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLRTMPTQALSNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2CCC3=NC(=NC=C3C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-methylthiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the compound's biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular attributes:
- Molecular Formula : CHNO
- Molecular Weight : 327.4 g/mol
- CAS Number : 2097913-29-4
The biological activity of this compound primarily involves its interaction with various biological targets that are implicated in cancer progression and other diseases.
- Inhibition of Oncogenic Pathways : The compound has been shown to inhibit MDM2, a protein that negatively regulates the tumor suppressor p53. By blocking MDM2, it can reactivate p53 function, leading to apoptosis in cancer cells .
- Anticancer Activity : In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has an IC value ranging from 0.3 to 1.2 μM in different cancer models .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Cytotoxicity | IC values between 0.3 - 1.2 μM | |
| MDM2 Inhibition | Reactivates p53 function | |
| Antiproliferative Effects | Significant reduction in colony formation |
Case Studies
- Study on Cancer Cell Lines : A study evaluated the effects of the compound on multiple cancer cell lines, including ALL and neuroblastoma (NB). The results indicated a potent reduction in cell viability and colony formation capabilities .
- Normal Hematopoiesis Assessment : Clonogenic assays using normal bone marrow mononuclear cells demonstrated that the compound did not adversely affect normal hematopoiesis compared to doxorubicin, suggesting a favorable safety profile .
Q & A
Q. Example protocol :
Synthesize 2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-amine via cyclocondensation of diaminocyclohexane with trimethyl orthoacetate.
Couple with 4-methylthiophene-2-carbonyl chloride in acetonitrile under reflux (2 hours).
Purify via column chromatography (CH₂Cl₂:EtOAc, 4:1) to isolate the product .
Which analytical techniques are critical for confirming the structure and purity of this compound?
Q. Basic
Q. Advanced :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures .
- HPLC-MS : Quantify purity (>95%) and detect trace impurities .
How can reaction conditions be optimized to improve synthetic yield?
Q. Advanced
-
Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates vs. ethanol, which may lower byproduct formation .
-
Catalyst screening : Triethylamine or DMAP improves coupling efficiency by scavenging HCl .
-
Temperature control : Reflux (80–100°C) for amidation vs. room temperature for sensitive intermediates .
-
Yield data for analogs :
Substituent Yield (%) Conditions Methanesulfonamide 65 Reflux, Et₃N, CH₃CN Trifluoromethylquinoline 27 Room temp, DMF
How should researchers resolve contradictions in reported biological activities (e.g., anti-cancer vs. anti-inflammatory)?
Q. Advanced
- Assay variability : Compare cell lines (e.g., HeLa vs. MCF-7) and assay endpoints (IC₅₀ vs. apoptosis markers) .
- Structural analogs :
- Chromene derivatives show anti-inflammatory activity (IC₅₀ ~10 µM) via COX-2 inhibition .
- Methylthiophene analogs exhibit anti-cancer effects (IC₅₀ ~5 µM) by targeting tubulin polymerization .
- Mechanistic studies : Use siRNA knockdown or inhibitor assays to confirm target specificity .
What strategies are effective for elucidating the compound’s mechanism of action?
Q. Advanced
- In vitro binding assays :
- Metabolic profiling : Incubate with liver microsomes to identify oxidative metabolites (e.g., CYP3A4-mediated demethylation) .
- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells .
How can structure-activity relationships (SAR) guide the design of more potent analogs?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
